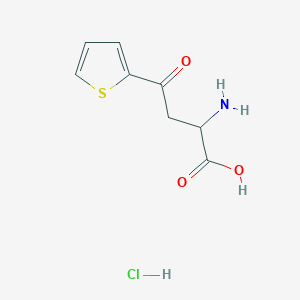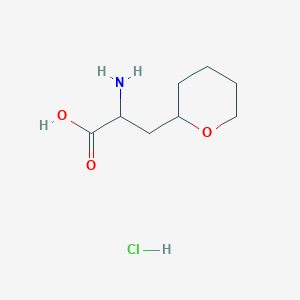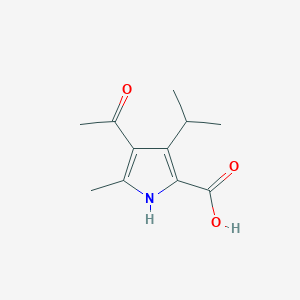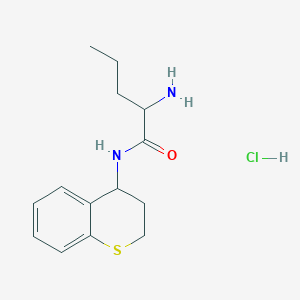
3-terc-butil-1-(piridin-3-ilmetil)-1H-pirazol-5-amina
Descripción general
Descripción
3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a tert-butyl group, a pyridin-3-ylmethyl group, and an amine group
Aplicaciones Científicas De Investigación
3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: The compound’s pyrazole and pyridine moieties make it a valuable scaffold for designing drugs with potential anti-inflammatory, anti-cancer, and anti-microbial properties.
Material Science: Its unique structure allows for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.
Mecanismo De Acción
Target of Action
Pyrazole derivatives, to which this compound belongs, are known to interact with a wide range of biological targets due to their versatile structure .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Pyrazole derivatives have been shown to impact a variety of biochemical pathways, including those involved in inflammation, cancer, and neurological disorders .
Result of Action
Pyrazole derivatives have been shown to exhibit a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects .
Análisis Bioquímico
Biochemical Properties
3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory responses . The interaction with COX-2 and iNOS suggests that 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine may have anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like prostaglandin E2 (PGE2) and nitric oxide (NO) . Additionally, this compound may bind to other proteins and receptors, influencing various signaling pathways.
Cellular Effects
The effects of 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine on cellular processes are diverse. In macrophage cells, this compound has been observed to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) . By modulating these cytokines, 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine can influence cell signaling pathways related to inflammation and immune responses. Furthermore, this compound may affect gene expression and cellular metabolism, potentially altering the expression of genes involved in inflammatory pathways and metabolic processes.
Molecular Mechanism
At the molecular level, 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine exerts its effects through specific binding interactions with target biomolecules. The compound has been shown to bind to the active site of COX-2, inhibiting its enzymatic activity and reducing the synthesis of PGE2 . Similarly, it inhibits iNOS activity, leading to decreased production of NO . These inhibitory effects are likely due to the compound’s ability to fit into the active sites of these enzymes, blocking substrate access and subsequent catalytic reactions. Additionally, 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine may influence gene expression by modulating transcription factors and signaling pathways involved in inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, maintaining its activity over extended periods . Degradation products may form over time, potentially altering its biological activity. Long-term studies have shown that continuous exposure to 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine can lead to sustained inhibition of inflammatory mediators, suggesting potential for chronic therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine vary with dosage. At lower doses, the compound effectively reduces inflammation without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings indicate a narrow therapeutic window for 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine, necessitating careful dosage optimization in therapeutic applications.
Metabolic Pathways
3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some biological activity or be further processed for excretion. The interaction with cytochrome P450 enzymes also suggests potential for drug-drug interactions, which should be considered in therapeutic contexts.
Transport and Distribution
Within cells and tissues, 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The distribution of 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine within tissues is also influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine is crucial for its activity and function. The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in inflammatory and metabolic pathways . The precise localization of 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine can significantly impact its biological effects and therapeutic potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine can be achieved through a condensation reaction between 3-tert-butyl-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol, using magnesium sulfate as a drying agent . This reaction proceeds under ambient temperature conditions and yields the desired product in good yield.
Industrial Production Methods
While specific industrial production methods for 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the pyridine ring or the pyrazole ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the amine position.
Comparación Con Compuestos Similares
Similar Compounds
3-tert-butyl-1-methyl-1H-pyrazol-5-amine: Lacks the pyridin-3-ylmethyl group, which may reduce its biological activity.
1-(3-aminopropyl)-3-tert-butyl-1-(pyridin-3-ylmethyl)urea: Contains an additional urea moiety, which can alter its chemical and biological properties.
Uniqueness
3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which combines the properties of both pyrazole and pyridine rings. This unique structure enhances its potential for various applications in medicinal chemistry and material science.
Propiedades
IUPAC Name |
5-tert-butyl-2-(pyridin-3-ylmethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-13(2,3)11-7-12(14)17(16-11)9-10-5-4-6-15-8-10/h4-8H,9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHQPQHATPBXRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701170104 | |
| Record name | 1H-Pyrazol-5-amine, 3-(1,1-dimethylethyl)-1-(3-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701170104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461715-04-7 | |
| Record name | 1H-Pyrazol-5-amine, 3-(1,1-dimethylethyl)-1-(3-pyridinylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461715-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazol-5-amine, 3-(1,1-dimethylethyl)-1-(3-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701170104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Amino-2-[(2-methoxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378652.png)

![2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride](/img/structure/B1378654.png)



![3-Amino-2-[(3-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378659.png)

![[(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride](/img/structure/B1378663.png)

![methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1378666.png)
![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride](/img/structure/B1378668.png)
